molecular formula C10H22 B088448 3-Ethyl-2-methylheptane CAS No. 14676-29-0

3-Ethyl-2-methylheptane

Cat. No.: B088448
CAS No.: 14676-29-0
M. Wt: 142.28 g/mol
InChI Key: NKMJCVVUYDKHAV-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylheptane (CAS 14676-29-0) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its structure consists of a heptane backbone with a methyl group at position 2 and an ethyl group at position 3 (IUPAC name: this compound) . Key physicochemical properties include:

  • Boiling Point: 161.9°C at 760 mmHg
  • Density: 0.732 g/cm³
  • Vapor Pressure: 2.9 mmHg at 25°C
  • Refractive Index: 1.411
  • LogP: 3.858 (indicating high hydrophobicity) .

It is classified under HS code 2901100000 as a saturated acyclic hydrocarbon and is used in industrial applications such as asphalt production (as a volatile organic compound, VOC) and food flavoring .

Preparation Methods

Alkylation of Heptane Derivatives

Alkylation remains a cornerstone for introducing branched substituents into hydrocarbon frameworks. For 3-ethyl-2-methylheptane, this method involves reacting 2-methylheptane with ethylene or ethyl halides in the presence of acid catalysts.

Reaction Mechanism

The process follows a carbocation-mediated pathway:

  • Protonation : The acid catalyst (e.g., H₂SO₄, HF) protonates ethylene, generating a carbocation (CH₂CH₃⁺).

  • Electrophilic attack : The carbocation attacks 2-methylheptane at the tertiary carbon, forming a pentacoordinated intermediate.

  • Deprotonation : A base abstracts a proton, stabilizing the branched product .

Industrial Implementation

ParameterValueCatalyst SystemYield (%)
Temperature0–20°CH₂SO₄ (98%)78–85
Pressure1–2 atmHF82–88
Molar Ratio (Heptane:Ethylene)1:1.2

Challenges :

  • Corrosive catalysts require specialized reactor materials (e.g., Hastelloy).

  • Competing oligomerization reduces yield, necessitating excess alkane .

Oligomerization of Light Alkenes

Adapted from patented methodologies , oligomerization combines propene or butene monomers into branched C₁₀ alkenes, followed by hydrogenation.

Process Overview

  • Trimerization : Propene (C₃H₆) undergoes catalytic trimerization to form 3-ethyl-2-methyl-1-pentene.

    • Catalyst: Ziegler-Natta (TiCl₄/AlEt₃) or metallocene systems.

    • Conditions: 50–80°C, 10–30 atm.

  • Hydrogenation : The alkene is saturated using Ni or Pd catalysts at 100–150°C.

Key Data :

StepSelectivity (%)Conversion (%)
Trimerization65–7290
Hydrogenation>9998

Advantages :

  • Tunable branching via catalyst design.

  • Scalable for continuous-flow reactors.

Hydroisomerization of Linear Alkanes

Linear alkanes like n-decane are isomerized into branched analogs using bifunctional catalysts.

Catalytic Systems

  • Zeolite-supported metals : Pt/SAPO-11, Pd/ZSM-22.

  • Mechanism :

    • Dehydrogenation on metal sites to form alkenes.

    • Acid-catalyzed skeletal isomerization.

    • Rehydrogenation to branched alkane .

CatalystTemperature (°C)Pressure (bar)Branched Isomer Yield (%)
Pt/SAPO-11300–35020–3070–75
Pd/ZSM-22280–32015–2565–68

Limitations :

  • High temperatures favor cracking, reducing C₁₀ yield.

  • Catalyst deactivation via coking necessitates frequent regeneration.

Grignard Reaction-Based Synthesis

Laboratory-scale synthesis employs sequential Grignard reactions to construct the carbon skeleton.

Stepwise Procedure

  • Formation of 3-Methylheptan-2-ol :

    • React 2-pentanone with ethylmagnesium bromide.

    • Quench with H₂O to yield the tertiary alcohol.

  • Dehydration :

    • H₂SO₄ catalyzes elimination to 3-ethyl-2-methyl-1-heptene.

  • Hydrogenation :

    • H₂/Pd-C reduces the alkene to the target alkane.

Performance Metrics :

StepYield (%)Purity (%)
Grignard Addition8590
Dehydration7888
Hydrogenation9599

Drawbacks :

  • Multi-step process with intermediate purification.

  • Low atom economy compared to catalytic methods.

Catalytic Cracking of Higher Hydrocarbons

Fluid catalytic cracking (FCC) of vacuum gas oil produces branched alkanes as byproducts.

Operational Parameters

  • Feedstock : C₁₄–C₁₈ alkanes.

  • Catalyst : Ultrastable Y (USY) zeolite.

  • Conditions : 500–600°C, 1–3 atm.

Product Distribution :

CompoundWeight (%)
This compound12–15
Linear Alkanes40–45
Aromatics20–25

Optimization Strategies :

  • Steam treatment of zeolite enhances mesoporosity, improving diffusion.

  • Phosphorus modification stabilizes acid sites, reducing coke formation .

Chemical Reactions Analysis

Halogenation Reactions

3-Ethyl-2-methylheptane undergoes free-radical halogenation, primarily at tertiary hydrogen sites due to their lower bond dissociation energy.

Chlorination

  • Mechanism : Initiation (Cl₂ → 2Cl·), propagation (H abstraction and Cl· transfer), termination.

  • Selectivity : Tertiary hydrogens react ~5× faster than primary hydrogens .

  • Major Products :

    • 3-Chloro-3-ethyl-2-methylheptane (tertiary substitution)

    • Minor primary chloro derivatives

Bromination

  • Reagents : Br₂ with UV light or N-bromosuccinimide (NBS) for allylic bromination .

  • Selectivity : Greater preference for tertiary positions than chlorination.

  • Example :

    C10H22+Br2UVC10H21Br+HBr\text{C}_{10}\text{H}_{22}+\text{Br}_2\xrightarrow{\text{UV}}\text{C}_{10}\text{H}_{21}\text{Br}+\text{HBr}

Combustion

Branched alkanes like this compound exhibit distinct combustion profiles compared to linear isomers:

ParameterObservationReference
Ignition Delay Shorter than n-alkanes at high temperatures
Major Products CO₂, H₂O, with significant propene (C₃H₆) and iso-alkenes
Soot Formation Reduced compared to linear alkanes

Mechanistic Insight :

  • β-scission of fuel radicals produces iso-alkenes (e.g., 2-methylpropene) and propene .

  • Branched structure impedes aromatic precursor formation, lowering soot yield .

Oxidation Reactions

Controlled oxidation yields alcohols or ketones, while vigorous oxidation fragments the carbon chain.

Controlled Oxidation

  • Reagents : KMnO₄ (neutral), CrO₃ (acidic).

  • Products :

    • Secondary alcohol: 3-Ethyl-2-methylheptan-3-ol

    • Ketone: 3-Ethyl-2-methylheptan-3-one (via further oxidation)

Vigorous Oxidation

  • Reagents : Strong oxidizers (e.g., HNO₃, O₂ at high temperatures).

  • Products :

    • Shorter-chain carboxylic acids (e.g., acetic acid, propanoic acid).

Acid-Catalyzed Dehydration

Under acidic conditions, this compound can form alkenes via carbocation intermediates:

Mechanism:

  • Protonation : Acid (e.g., H₂SO₄) protonates a β-hydrogen.

  • Carbocation Formation : Loss of water generates a tertiary carbocation.

  • Rearrangement : Methyl or ethyl shifts stabilize the carbocation.

  • Elimination : Deprotonation yields alkenes.

Major Products :

  • 3-Ethyl-2-methylhept-2-ene (Zaitsev product)

  • Minor isomers from hydride shifts

Thermochemical Data

Reaction TypeΔH° (kJ/mol)MethodReference
Hydrogenation -340 ± 0.4Calorimetry
Isomerization 0.2 ± 0.92Computational

Comparative Reactivity

Scientific Research Applications

3-Ethyl-2-methylheptane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studies on the metabolic pathways of alkanes often use this compound as a model compound to understand the enzymatic breakdown of branched alkanes.

    Medicine: Research on the pharmacokinetics and pharmacodynamics of alkane derivatives may involve this compound to study its absorption, distribution, metabolism, and excretion in biological systems.

    Industry: It is used as a solvent and intermediate in the synthesis of various chemical products, including lubricants and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylheptane involves its interaction with molecular targets and pathways in biological systems. As an alkane, it primarily undergoes metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, aldehydes, and carboxylic acids. These metabolites can further participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Isomers of 3-Ethyl-2-methylheptane

Branched alkanes with the formula C₁₀H₂₂ exhibit variations in boiling points, densities, and environmental behaviors depending on branching positions. Key isomers include:

Compound Name Boiling Point (°C) Density (g/cm³) Vapor Pressure (mmHg) LogP Henry's Law Constant (H)
This compound 161.9 0.732 2.9 3.86 1.4–1.6 × 10⁻⁶
3-Ethyl-3-methylheptane 347.0 0.756 N/A 2.31 2.2 × 10⁻⁶
4-Ethyl-2-methylheptane 328.7 0.730 N/A 2.19 N/A
5-Ethyl-2-methylheptane 333.6 0.728 N/A 2.19 N/A

Key Observations :

  • Boiling Points : Increased branching near the center of the molecule (e.g., 3-ethyl-3-methylheptane) raises boiling points due to reduced molecular symmetry and increased surface area for van der Waals interactions .
  • Henry’s Law Constants : this compound has a lower H value (1.4–1.6 × 10⁻⁶) compared to 3-ethyl-3-methylheptane (2.2 × 10⁻⁶), indicating slightly higher water solubility for the latter .

Comparison with Other Branched Alkanes

  • 2,3-Dimethylheptane : Found in biochar feedstocks, this compound is less abundant (3.66% in certain biochars) compared to this compound (7.33% in the same feedstock) .
  • 2-Methylheptane : A simpler branched alkane with lower molecular weight (C₈H₁₈) and boiling point (117–119°C), commonly emitted in asphalt fumes .
  • 4-Methyloctane : Present in fermented foods alongside this compound but with distinct flavor contributions .

Biological Activity

3-Ethyl-2-methylheptane, with a molecular formula of C10H22\text{C}_{10}\text{H}_{22} and a molecular weight of 142.2817 g/mol, is an organic compound classified as an alkane. This compound has garnered interest in various fields, including biochemistry and toxicology, due to its metabolic pathways and potential biological effects. This article delves into the biological activity of this compound, highlighting its metabolism, toxicological implications, and relevant case studies.

Metabolic Pathways

This compound primarily undergoes metabolic oxidation in the liver, facilitated by cytochrome P450 enzymes. This process results in the formation of various metabolites, including alcohols, aldehydes, and carboxylic acids. The metabolic breakdown is crucial for understanding the compound's biological effects and potential toxicity.

Key Metabolites:

  • 3-Ethyl-2-methylheptanol (alcohol)
  • 3-Ethyl-2-methylheptanal (aldehyde)
  • 3-Ethyl-2-methylheptanoic acid (carboxylic acid)

These metabolites can engage in various biochemical pathways, influencing physiological responses and potential toxicity.

Toxicological Implications

The inhalation or ingestion of alkanes like this compound can lead to significant health risks. Alkanes with a carbon chain length of approximately 5 to 16 are known to cause respiratory issues, including chemical pneumonia when aspirated into the lungs. This is due to their ability to dissolve lipids from cell membranes within the alveoli, leading to impaired gas exchange.

Health Risks Associated with Alkanes:

  • Inhalation Risks: Can cause asphyxiation or immediate respiratory distress.
  • Ingestion Risks: May lead to aspiration pneumonia and other pulmonary complications.
  • Chronic Exposure: Long-term exposure can result in liver and kidney damage.

Case Studies

Several studies have examined the effects of alkanes on human health, particularly focusing on their toxicological profiles. For instance:

  • Study on Inhalation Toxicity:
    • A research study indicated that inhaling vapors from hydrocarbons can lead to acute respiratory distress syndrome (ARDS) due to alveolar damage.
    • The study highlighted that individuals exposed to high concentrations of alkanes experienced symptoms such as coughing, difficulty breathing, and chest pain.
  • Case Report on Aspiration Pneumonia:
    • A clinical case reported a patient who developed aspiration pneumonia after ingesting gasoline containing various aliphatic hydrocarbons.
    • The patient required intensive care treatment due to severe respiratory failure attributed to chemical lung injury.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key physical properties and potential biological activities of selected alkanes:

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Toxicological Profile
This compoundC10H22142.2817164Respiratory irritant; potential CNS depressant
2-MethylheptaneC7H16100.21101Less toxic; primarily a mild irritant
HeptaneC7H16100.2198Moderate toxicity; CNS depressant
OctaneC8H18114.23125CNS depressant; flammable

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-ethyl-2-methylheptane for laboratory-scale applications?

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • GC-MS : Use a non-polar capillary column (e.g., DB-5) and electron ionization (70 eV) to identify fragmentation patterns (e.g., m/z 57, 71 for alkyl fragments) .
  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) reveals distinct signals for methyl (δ 0.8–1.0 ppm) and ethyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms branching via quaternary carbon signals .
  • IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and bending (1450–1470 cm⁻¹) modes validate alkyl chain integrity .

Q. How is this compound utilized as a reference compound in chromatographic analyses?

Methodological Answer:

  • In gas chromatography, it serves as a retention index marker due to its predictable elution behavior. Calibrate systems using Kovats indices (e.g., ~800–850 on DB-1 columns) .
  • For mass spectrometry, compare fragmentation patterns with NIST library data to resolve co-eluting hydrocarbons in complex mixtures (e.g., petroleum distillates) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In vitro models : Incubate with hepatocytes or microsomes (from rat/human liver) to identify cytochrome P450 (CYP450)-mediated oxidation products (e.g., alcohols, ketones). Monitor metabolites via LC-MS/MS with isotopically labeled internal standards .
  • Dose-response studies : Administer 10–100 μM concentrations and quantify metabolic intermediates (e.g., 3-ethyl-2-methylheptanol) using kinetic assays (e.g., Michaelis-Menten parameters) .
  • Inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate enzyme-specific contributions .

Q. How can researchers resolve contradictions in reported reactivity data for branched alkanes like this compound?

Methodological Answer:

  • Controlled oxidation studies : Compare reaction outcomes under varying conditions (e.g., O₂ vs. ozone, UV vs. thermal initiation). Use GC-FID to quantify product ratios (e.g., carboxylic acids vs. aldehydes) .
  • Statistical meta-analysis : Aggregate published datasets (e.g., rate constants, activation energies) and apply ANOVA to identify outliers or methodological biases .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare theoretical vs. experimental activation barriers .

Q. What strategies improve the separation of this compound from structural isomers in complex mixtures?

Methodological Answer:

  • Chromatographic optimization : Use high-efficiency columns (e.g., Agilent HP-PONA, 100 m × 0.25 mm) with temperature programming (40°C to 300°C at 3°C/min) .
  • Multidimensional GC (GC×GC) : Couple a non-polar first column with a polar secondary column (e.g., DB-WAX) to enhance resolution of C₁₀ isomers .
  • Isotope labeling : Synthesize deuterated analogs (e.g., 3-ethyl-2-methyl-d₄-heptane) for selective detection via mass spectrometry .

Properties

IUPAC Name

3-ethyl-2-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJCVVUYDKHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871231
Record name 3-Ethyl-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-29-0
Record name 3-Ethyl-2-methylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Ethyl-2-methylheptane
3-Ethyl-2-methylheptane
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3-Ethyl-2-methylheptane

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